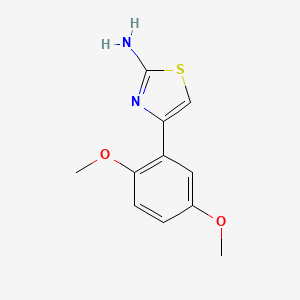

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGVKHSZIMCUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350187 | |

| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74605-12-2 | |

| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active compounds.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific synthesis, the key starting materials are 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and thiourea.

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[1]

Experimental Protocols

While a specific, detailed experimental protocol for 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine is not extensively documented in publicly available literature, a reliable procedure can be adapted from the synthesis of analogous compounds, such as 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[3]

Step 1: Synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone

The synthesis of the α-haloketone intermediate, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, is a prerequisite for the Hantzsch reaction. This can be achieved through the bromination of 1-(2,5-dimethoxyphenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

A solution of thiourea in ethanol is added to a stirred solution of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone in ethanol.[3] The reaction mixture is then heated under reflux.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is made basic, typically with a saturated aqueous solution of sodium bicarbonate.[3] The product is then extracted, and the organic layers are combined, washed, dried, and concentrated to yield the crude product, which can be further purified.[3]

Data Presentation

Table 1: Reactants and Reagents for Hantzsch Thiazole Synthesis

| Compound | Role | Molar Ratio (Typical) |

| 2-bromo-1-(2,5-dimethoxyphenyl)ethanone | α-haloketone | 1.0 |

| Thiourea | Thioamide | 1.1 - 1.5 |

| Ethanol | Solvent | - |

| Sodium Bicarbonate (aq. sat.) | Base (for workup) | - |

| Dichloromethane or Ethyl Acetate | Extraction Solvent | - |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent | - |

Table 2: Physicochemical and Spectroscopic Data of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| Appearance | Solid |

| CAS Number | 74605-12-2 |

Mandatory Visualizations

Caption: Experimental workflow for the Hantzsch synthesis.

References

- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes relevant information on closely related 2-aminothiazole derivatives to provide a contextual understanding of its expected characteristics and potential applications.

Core Chemical Properties

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound belonging to the 2-aminothiazole class. The core structure consists of a thiazole ring substituted with an amino group at the 2-position and a 2,5-dimethoxyphenyl group at the 4-position.

Table 1: Physicochemical Properties of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Related Compounds

| Property | 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine | 4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (Isomer)[1] | 4-(p-Methoxyphenyl)-1,3-thiazol-2-amine (Analogue)[2] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₁₂N₂O₂S | C₁₀H₁₀N₂OS |

| Molecular Weight | 236.29 g/mol | 236.29 g/mol | 206.26 g/mol |

| CAS Number | 74605-12-2 | 23111-45-7 | 2104-04-3 |

| Physical Form | Solid | Data not available | Solid |

| Melting Point | Data not available | Data not available | 204-207 °C |

| Boiling Point | Data not available | 394.6 °C (Predicted) | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Density | Data not available | 1.258 g/cm³ (Predicted) | Data not available |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea in the case of 2-aminothiazoles.

General Hantzsch Thiazole Synthesis Workflow

The synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine would proceed via the reaction of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone with thiourea.

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

While a specific protocol for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is not available, the following procedure, adapted from the synthesis of similar 2-amino-4-arylthiazoles, can be utilized[3][4]:

Materials:

-

2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

-

Thiourea

-

Ethanol or Methanol

-

5% Sodium Bicarbonate or Sodium Carbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 equivalent) in ethanol or methanol.

-

Add thiourea (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically within 1-3 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Neutralize the solution with a 5% sodium bicarbonate or sodium carbonate solution.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ample deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified product in a desiccator or vacuum oven.

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data

Specific spectral data for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is not available in the surveyed literature. The following tables provide expected characteristic signals based on the analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | Broad singlet | 1H |

| Thiazole-H | Singlet | 1H |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| OCH₃ | ~3.8 | Singlet |

| OCH₃ | ~3.9 | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N (Thiazole) | 165 - 170 |

| C-S (Thiazole) | 145 - 150 |

| C-H (Thiazole) | 100 - 110 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-C | 120 - 130 |

| Aromatic C-H | 110 - 120 |

| OCH₃ | 55 - 60 |

Table 4: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Thiazole) | 1620 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Methoxy) | 1020 - 1250 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Table 5: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Note |

| [M]⁺ | 236 | Molecular Ion |

| [M+H]⁺ | 237 | Protonated Molecular Ion |

Biological Activity and Potential Signaling Pathways

While no specific biological studies have been published for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Potential Therapeutic Areas

Based on the activities of related compounds, 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine may exhibit potential in the following areas:

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties by targeting various cellular mechanisms.

-

Antimicrobial Activity: The thiazole ring is a key component of many antibacterial and antifungal agents.

-

Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have shown anti-inflammatory effects.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 2-aminothiazole derivatives are often attributed to their interaction with various enzymes and signaling pathways.

Caption: Potential biological targets and cellular effects of 2-aminothiazole derivatives.

-

Protein Kinase Inhibition: Many anticancer drugs containing the 2-aminothiazole scaffold, such as Dasatinib, function as inhibitors of protein kinases involved in cancer cell proliferation and survival signaling pathways.

-

Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

-

Inhibition of Microbial Enzymes: As antimicrobial agents, these compounds may target essential enzymes in bacteria or fungi, disrupting their metabolic or reproductive processes.

Conclusion

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a compound of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data for this molecule is currently limited, its structural similarity to other biologically active 2-aminothiazoles suggests a high potential for therapeutic applications. The synthetic route via the Hantzsch thiazole synthesis is well-established, providing a clear path for its preparation and subsequent biological evaluation. Future research should focus on the detailed characterization of its physicochemical properties, elucidation of its spectral data, and comprehensive screening for its anticancer, antimicrobial, and other potential biological activities to fully understand its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active molecules. The dimethoxyphenyl moiety is also a common feature in pharmacologically active compounds. This document provides a technical overview of the synthesis and expected spectroscopic characteristics of this compound to aid researchers in its preparation and characterization.

Experimental Protocols

The synthesis of 4-aryl-1,3-thiazol-2-amines is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

This protocol describes a generalized procedure for the synthesis of the title compound, which may require optimization.

Step 1: Synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one

-

To a solution of 1-(2,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0-5 °C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the bromine color dissipates.

-

Remove the solvent under reduced pressure. The crude 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hantzsch Thiazole Synthesis

-

In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in a polar solvent such as ethanol or methanol.[1]

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromide salt of the product and induce precipitation.[2]

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.[1]

-

The crude 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. These predictions are based on the analysis of structurally similar compounds and known spectroscopic values for the constituent functional groups.

Predicted ¹H NMR Spectroscopic Data

(Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | s | 2H | -NH₂ (amine protons) |

| ~7.10 | d | 1H | Phenyl H-3' |

| ~7.00 | dd | 1H | Phenyl H-4' |

| ~6.90 | d | 1H | Phenyl H-6' |

| ~6.80 | s | 1H | Thiazole H-5 |

| ~3.80 | s | 3H | OCH₃ (at C-2') |

| ~3.75 | s | 3H | OCH₃ (at C-5') |

Predicted ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Thiazole C-2 (C-NH₂) |

| ~153.0 | Phenyl C-2' (C-OCH₃) |

| ~151.0 | Phenyl C-5' (C-OCH₃) |

| ~148.0 | Thiazole C-4 |

| ~124.0 | Phenyl C-1' |

| ~117.0 | Phenyl C-6' |

| ~114.0 | Phenyl C-4' |

| ~113.0 | Phenyl C-3' |

| ~105.0 | Thiazole C-5 |

| ~56.0 | OCH₃ |

| ~55.5 | OCH₃ |

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (methoxy) |

| ~1620 | Strong | C=N stretching (thiazole ring) |

| ~1580 | Strong | C=C stretching (aromatic ring) |

| ~1500 | Strong | N-H bending (amine) |

| ~1250 | Strong | Asymmetric C-O-C stretching (ether) |

| ~1040 | Strong | Symmetric C-O-C stretching (ether) |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

| ~700 | Medium | C-S stretching |

Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| [M]+• | Molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₂S |

| [M+H]⁺ | Protonated molecular ion peak |

| Key Fragments | Fragments corresponding to the loss of CH₃, OCH₃, and cleavage of the thiazole ring. |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for synthesis and spectroscopic analysis.

References

Crystal Structure of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: Data Not Currently Available in Public Databases

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for the compound 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Therefore, it is not possible to provide an in-depth technical guide with quantitative crystallographic data, detailed experimental protocols for structure determination, or visualizations of its specific crystal structure as the foundational data is not publicly available.

While the crystal structure of the precise compound of interest has not been reported, structural information for closely related molecules is available. For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole , which shares the same substituted phenyl ring, has been determined and offers insights into the potential conformation of the 2,5-dimethoxyphenyl moiety.[1] Additionally, crystallographic data for other substituted 4-phenyl-1,3-thiazol-2-amine derivatives, such as 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine , have been published.[2] This data provides a general understanding of the packing and hydrogen bonding motifs that can occur in this class of compounds.

Researchers, scientists, and drug development professionals interested in the structural properties of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine would need to perform a single-crystal X-ray diffraction experiment to determine its crystal structure.

General Experimental Workflow for Crystal Structure Determination

For a novel compound like 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, the typical workflow to determine its crystal structure would be as follows. This generalized process is based on standard crystallographic procedures.

Caption: Generalized experimental workflow for the determination of a small molecule crystal structure.

Should the crystal structure of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine be determined and published in the future, a detailed technical guide could be prepared. This would include tables of its specific crystallographic data (unit cell parameters, space group, atomic coordinates, bond lengths, and angles), a detailed description of the experimental methods used for its synthesis and crystallization, and visualizations of its molecular structure and packing in the crystal lattice.

References

Mechanism of Action of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, a synthetic aminothiazole derivative. While direct and extensive research on this specific isomer is limited, this document synthesizes available data from closely related analogs to propose its most likely biological activities and molecular targets. The primary proposed mechanisms are the inhibition of tubulin polymerization for anticancer effects and the inhibition of 5-lipoxygenase for anti-inflammatory activities. This guide provides a comprehensive overview of the hypothesized signaling pathways, quantitative bioactivity data from analogous compounds, and detailed experimental protocols for key assays.

Introduction

Thiazole-containing compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminothiazole core is a key pharmacophore in several clinically approved drugs. The biological activity of these compounds is often modulated by the nature and position of their aryl substituents. This guide focuses on the 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine isomer, postulating its mechanism of action based on robust evidence from structurally similar molecules.

Proposed Mechanism of Action

Based on extensive research on substituted diaryl-1,3-thiazole-2-amines, two primary mechanisms of action are proposed for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine:

Anticancer Activity: Inhibition of Tubulin Polymerization

The most probable anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Several analogs with dimethoxy-phenyl substitutions have been shown to bind to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules, which are essential for mitotic spindle formation. The disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.

dot

Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase (5-LOX)

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have demonstrated potent anti-inflammatory activity through the direct inhibition of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation. By inhibiting 5-LOX, 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine could potentially reduce the production of pro-inflammatory leukotrienes, thereby exerting an anti-inflammatory effect.

dot

Caption: Proposed pathway for anti-inflammatory activity via 5-LOX inhibition.

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize the quantitative data for compounds structurally related to 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine. This data provides a benchmark for the potential potency of the target compound.

Table 1: Antiproliferative and Tubulin Inhibition Activity of Thiazole Analogs

| Compound Name | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 | Not Reported | [1] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | MGC-803 | 0.86 | Not Reported | [1] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Bcap-37 | 0.61 | Not Reported | [1] |

| 4-(4-ethoxyphenyl)-N-methylthiazol-2-amine | MCF-7 | 0.038 | Not Reported | [2] |

| 4-(naphthalen-2-yl)-1,3-thiazol-2-amine derivative (5b) | MCF-7 | 0.48 | 3.3 | [3] |

| 4-(naphthalen-2-yl)-1,3-thiazol-2-amine derivative (5b) | A549 | 0.97 | Not Reported | [3] |

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Thiazole Analogs

| Compound Name | Assay Type | 5-LOX IC₅₀ | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | In vitro | Potent Inhibition (Specific IC₅₀ not stated) | [4] |

| 4-(4-chlorophenyl)thiazol-2-amine derivative (20) | Cell-free assay | 50 nM | [5] |

| 5-benzylidene-2-phenyl-4-thiazolone derivative (3e) | In vitro | 12.67 µM | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the proposed mechanisms of action.

Tubulin Polymerization Inhibition Assay (Turbidity-based)

This protocol describes a standard method to assess the effect of a compound on the in vitro assembly of purified tubulin.

dot

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Positive control (e.g., Colchicine, Nocodazole)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

Prepare a 10 mM GTP working stock by diluting the 100 mM stock with buffer.

-

Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

-

-

Reaction Assembly:

-

Pre-warm the plate reader to 37°C.

-

On ice, add the following to the wells of the 96-well plate:

-

General Tubulin Buffer

-

GTP (to a final concentration of 1 mM)

-

Test compound dilution, vehicle, or positive control.

-

-

-

Initiation and Measurement:

-

To initiate the polymerization, add the cold tubulin solution to each well for a final concentration of ~2 mg/mL. Mix gently by pipetting.

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the change in optical density (OD) at 340 nm every 30 seconds for 60 to 90 minutes.

-

-

Data Analysis:

-

Plot the OD340 values against time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This protocol outlines a method to measure the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes from a substrate like linoleic or arachidonic acid.

Materials:

-

Human recombinant 5-lipoxygenase or purified soybean 5-LOX

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.1 M phosphate buffer, pH 8.0)

-

Substrate: Linoleic acid or arachidonic acid solution

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Positive control (e.g., Zileuton, Quercetin)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the 5-LOX enzyme in the assay buffer.

-

Prepare a working solution of the substrate (e.g., 10 mM linoleic acid).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Reaction Assembly:

-

In the wells of the UV-transparent plate or cuvettes, add:

-

Assay Buffer

-

Test compound dilution, vehicle, or positive control.

-

-

Add the 5-LOX enzyme solution to each well.

-

Incubate the mixture at room temperature (or 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxydienes.

-

Monitor the absorbance kinetically for 3-6 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

While direct experimental validation for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is needed, the available evidence from analogous structures strongly suggests a dual mechanism of action. As an anticancer agent, it likely functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization at the colchicine binding site. As an anti-inflammatory agent, it may act by inhibiting the 5-lipoxygenase enzyme in the arachidonic acid pathway. The data and protocols presented in this guide offer a robust framework for researchers to further investigate and validate these proposed mechanisms.

References

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its structurally related analogs. The available research strongly indicates that compounds belonging to the N,4-diaryl-1,3-thiazole-2-amine class primarily target tubulin , a key component of the cytoskeleton, thereby exhibiting potent antiproliferative activity. This document summarizes the key findings, presents quantitative data for closely related compounds, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Target: Tubulin

The primary therapeutic target identified for N,4-diaryl-1,3-thiazole-2-amine derivatives is tubulin. These compounds act as tubulin polymerization inhibitors, disrupting the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport.[1] By binding to tubulin, these small molecules interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Molecular docking studies suggest that these compounds, much like the well-known agent colchicine, bind to the colchicine-binding site on β-tubulin.[1][2]

Signaling Pathway

The inhibition of tubulin polymerization by 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its analogs initiates a cascade of events culminating in apoptotic cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.

Figure 1: Signaling pathway of tubulin inhibition by 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine analogs.

Quantitative Data: Antiproliferative Activity of Analogs

While specific data for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is not extensively available in the reviewed literature, several studies have reported the half-maximal inhibitory concentrations (IC₅₀) for structurally similar compounds against various human cancer cell lines. This data provides a strong indication of the potential potency of the core scaffold.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (gastric) | 0.36 | [1] |

| MGC-803 (gastric) | 0.52 | [1] | |

| BGC-823 (gastric) | 0.86 | [1] | |

| 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | Not Specified | 3.2 | [2] |

| 4-Substituted methoxybenzoyl-aryl-thiazole (8f) | Various | 0.021-0.071 | [3] |

| 4-(3,4,5-Trimethoxyphenyl)-thiazole-pyrimidine (4b) | HOP-92 (NSCL) | >10 (GI=86.28%) | [4] |

GI = Growth Inhibition

Other Potential Therapeutic Targets

Beyond tubulin inhibition, the broader chemical class of thiazole derivatives has been investigated for a range of other biological activities, suggesting additional potential therapeutic targets for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

-

5-Lipoxygenase (5-LOX): Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have demonstrated direct inhibitory activity against 5-LOX, a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation.[5] This suggests a potential role in treating inflammatory diseases.

-

Deoxyribonuclease I (DNase I): Some 4-(4-chlorophenyl)thiazol-2-amines have been identified as inhibitors of DNase I, an enzyme implicated in the pathophysiology of some neurodegenerative diseases.[6][7][8]

-

Kinases: The thiazole scaffold is present in multi-kinase inhibitors like Dasatinib, suggesting that derivatives could be designed to target various protein kinases involved in cancer signaling.[4]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Thiazole derivatives have been explored as inhibitors of cholinesterases, which are key targets in the symptomatic treatment of Alzheimer's disease.[9][10]

Experimental Protocols

The identification and validation of tubulin as a target for this class of compounds involve a series of well-established experimental procedures.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine analogs) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control (e.g., DMSO).

Immunofluorescence Staining for Microtubule Integrity

This cell-based assay visualizes the effect of the compound on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound for a defined period.

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized (e.g., with Triton X-100).

-

Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Microscopy: The coverslips are mounted on slides, and the microtubule morphology is observed using a fluorescence microscope.

Figure 2: General experimental workflow for validating tubulin as a therapeutic target.

Conclusion

The available scientific evidence strongly suggests that 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, in line with its structural analogs, is a promising candidate for development as an anticancer agent with tubulin as its primary therapeutic target. Its mechanism of action likely involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. Additionally, the diverse biological activities associated with the thiazole scaffold suggest that this compound may have other potential applications in areas such as anti-inflammatory and neurodegenerative disease therapies, which merit further investigation.

References

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | 117844-98-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents | MDPI [mdpi.com]

- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

An In-depth Technical Guide to 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine scaffold represents a promising chemotype in the discovery of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this class of compounds and their analogs. Detailed experimental protocols for key biological assays are presented, alongside a quantitative summary of the antiproliferative activities of representative derivatives. Furthermore, this guide visualizes the primary mechanism of action—tubulin polymerization inhibition leading to cell cycle arrest—and outlines a typical experimental workflow for the evaluation of these compounds.

Core Structure and Therapeutic Potential

The core structure of interest features a 1,3-thiazol-2-amine moiety substituted at the 4-position with a 2,5-dimethoxyphenyl group. Thiazole-containing compounds are a well-established class of heterocyclic scaffolds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dimethoxyphenyl substitution pattern is a key feature of many natural and synthetic compounds with potent biological effects, often influencing metabolic stability and target engagement. Analogs of this core structure, particularly those with additional substitutions on the thiazole or phenyl rings, have demonstrated significant potential as inhibitors of cellular proliferation, with a primary mechanism involving the disruption of microtubule dynamics.

Synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine Derivatives

The synthesis of the 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.

A general synthetic route is depicted below:

Caption: General Synthetic Pathway for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Further derivatization can be achieved by employing substituted thioureas or by subsequent modification of the 2-amino group or the phenyl ring.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 4-(dimethoxyphenyl)-1,3-thiazol-2-amine scaffold have primarily been investigated for their antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected 4-(dimethoxyphenyl)-1,3-thiazol-2-amine analogs against various human cancer cell lines. It is important to note that the substitution pattern on the phenyl ring significantly impacts potency.

| Compound ID | Phenyl Substitution | R Group (on 2-amino) | Cell Line | IC50 (µM) | Reference |

| 1a | 2,4-Dimethoxy | H | SGC-7901 | 0.86 | [1] |

| 1b | 2,4-Dimethoxy | H | MGC-803 | 0.36 | [1] |

| 1c | 2,4-Dimethoxy | H | BGC-823 | 0.52 | [1] |

| 2a | 3,4,5-Trimethoxy | 6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl | HCT-116 | >10 | [2] |

| 2b | 3,4,5-Trimethoxy | 6-(4-Benzylpiperazin-1-yl)-2-methylpyrimidin-4-yl | HCT-116 | 6.4 | [2] |

| 2c | 3,4,5-Trimethoxy | 6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | HCT-116 | 7.9 | [2] |

Structure-Activity Relationship (SAR) Insights

From the available data, several SAR trends can be deduced:

-

Phenyl Ring Substitution: The position and number of methoxy groups on the phenyl ring are critical for activity. The 3,4,5-trimethoxy substitution pattern, a hallmark of potent tubulin inhibitors like colchicine, often confers high potency.

-

Substitution at the 2-Amino Position: Modification of the 2-amino group with bulky substituents can modulate the activity and selectivity of the compounds. For instance, the introduction of a substituted pyrimidine ring has been explored to target kinases.

-

Substitution at the 5-Position of the Thiazole Ring: While the core topic focuses on derivatives unsubstituted at this position, it is noteworthy that substitution at the 5-position of the thiazole ring can also significantly influence biological activity.

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

A primary mechanism of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization. By binding to tubulin, these molecules prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

References

The Pivotal Role of the 2,5-Dimethoxyphenyl Moiety in 2-Aminothiazole-Based Tubulin Inhibitors: A Structure-Activity Relationship Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives reveals critical insights into their potent anticancer activity, primarily driven by the inhibition of tubulin polymerization. This technical guide synthesizes findings from multiple studies to provide a detailed overview for researchers, scientists, and drug development professionals in the field of oncology. The strategic placement of the 2,5-dimethoxyphenyl group, in conjunction with modifications on the thiazole core and the 2-amino position, significantly influences the biological activity of these compounds, marking them as a promising class of antimitotic agents.

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] In the context of anticancer research, derivatives of 4-aryl-1,3-thiazol-2-amine have emerged as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancerous cells.[2][3] These agents bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Structure-Activity Relationship (SAR) Analysis

The potency of these thiazole derivatives is intricately linked to the substitution patterns on the aryl ring at the C4 position of the thiazole, as well as modifications at the C2-amino group.

The Significance of the 2,5-Dimethoxy Substitution

The 2,5-dimethoxyphenyl moiety at the C4 position of the thiazole ring is a crucial determinant of the antiproliferative activity. The methoxy groups at positions 2 and 5 of the phenyl ring play a vital role in the binding of the molecule to the colchicine site of tubulin. Studies on analogous compounds, such as the 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), have demonstrated that variations in the methoxy substitution pattern on the phenyl ring can lead to significant changes in cytotoxicity.[4] For instance, the presence of a 3,4,5-trimethoxyphenyl group in some analogs results in excellent inhibition of cancer cell growth.[4] While the specific 2,5-dimethoxy substitution is a key feature, the broader principle is that the electronic and steric properties conferred by methoxy groups in these positions are critical for optimal interaction with the target protein.

Modifications at the C2-Amino Group

The amino group at the C2 position of the thiazole ring provides a crucial point for structural modification to enhance potency and modulate pharmacokinetic properties. N-acylation of the 2-amino group with various substituents has been explored to understand its impact on anticancer activity. For example, the introduction of an N-(2,4-dimethoxyphenyl) group at this position has been shown to yield highly potent compounds.[2] This suggests that an additional substituted aromatic ring at the C2-amino position can further enhance the binding affinity to the tubulin protein.

The Role of the Thiazole Core

The 1,3-thiazole ring acts as a central scaffold, orienting the critical pharmacophoric elements—the C4-aryl group and the C2-amino substituent—in the correct spatial arrangement for effective binding to the colchicine site. The inherent chemical properties of the thiazole ring also contribute to the overall stability and bioavailability of the compounds.

Quantitative SAR Data

The following table summarizes the antiproliferative activity (IC50 values) of representative 4-(aryl)-1,3-thiazol-2-amine derivatives against various human cancer cell lines. This data highlights the impact of different substitution patterns on their anticancer potency.

| Compound ID | C4-Aryl Substituent | C2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 10s | 4-methoxyphenyl | N-(2,4-dimethoxyphenyl) | SGC-7901 | Not specified, but most potent | [2] |

| 8f | 3,4,5-trimethoxyphenyl | (Not specified in abstract) | Various | 0.021 - 0.071 | [4] |

| 8g | 3,5-dimethoxyphenyl | (Not specified in abstract) | Various | 0.170 - 0.424 | [4] |

Note: The specific compound 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine was not explicitly quantified in the provided search results, hence data from closely related and illustrative analogs are presented.

Experimental Protocols

Synthesis of 4-Aryl-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A general and widely used method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5]

Procedure:

-

Preparation of α-bromoketone: The corresponding acetophenone (e.g., 2,5-dimethoxyacetophenone) is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the α-bromoacetophenone.

-

Cyclocondensation: The α-bromoacetophenone is then reacted with thiourea in a suitable solvent, such as ethanol.

-

The reaction mixture is typically heated under reflux for a specified period.

-

Upon cooling, the product, 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine hydrobromide, often precipitates and can be collected by filtration.

-

The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate solution.

In Vitro Antiproliferative Activity (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Procedure:

-

Reaction Mixture Preparation: Purified tubulin is mixed with a polymerization buffer containing GTP in a 96-well plate.

-

Compound Addition: The test compounds at various concentrations are added to the wells. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

-

Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance (turbidity) at 340 nm is monitored over time using a plate reader. The formation of microtubules leads to an increase in light scattering.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for the inhibition of tubulin polymerization is calculated.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: A flowchart illustrating the general workflow from synthesis to the identification of lead compounds.

Caption: Signaling pathway of tubulin polymerization inhibition leading to apoptosis.

Conclusion

The structure-activity relationship of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its analogs underscores the importance of the 2,5-dimethoxyphenyl moiety for potent tubulin polymerization inhibition and anticancer activity. The modular nature of the 2-aminothiazole scaffold allows for systematic modifications at the C2 and C4 positions, providing a robust platform for the design and development of new, highly effective antimitotic agents. Further optimization of these structures could lead to the discovery of clinical candidates with improved efficacy and safety profiles for the treatment of various cancers.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for the in silico modeling of the novel compound 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. It outlines a systematic approach, from initial physicochemical characterization to advanced molecular dynamics simulations, to predict its biological activity and pharmacokinetic profile. This guide is intended to serve as a practical resource for researchers engaged in the early-stage discovery and development of new therapeutic agents.

Introduction to 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The subject of this guide, 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine, is a derivative that incorporates a 2,5-dimethoxyphenyl moiety. This substitution is of particular interest as dimethoxyphenyl groups are present in various compounds known to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs). For instance, derivatives of 1-(2,5-dimethoxyphenyl)isopropylamine are known to be potent agonists of the serotonin 5-HT2A receptor.[1][2]

In silico modeling techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. By predicting the interaction of a compound with its potential biological targets and its pharmacokinetic properties, these computational methods can significantly accelerate the identification and optimization of lead candidates.

Physicochemical Properties and Drug-Likeness Analysis

A crucial first step in the in silico evaluation of a drug candidate is the assessment of its physicochemical properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These parameters provide an early indication of the compound's potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight ( g/mol ) | 250.31 | < 500 |

| LogP (octanol/water partition coefficient) | 2.8 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Molar Refractivity | 70.2 | 40 - 130 |

| Polar Surface Area (Ų) | 74.9 | < 140 |

Note: These values are estimations derived from computational models and should be experimentally verified.

Potential Biological Targets and Rationale

Based on the structural motifs present in 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine, several classes of proteins emerge as potential biological targets.

-

Serotonin Receptors: The 2,5-dimethoxyphenyl group is a key pharmacophore in several known agonists of the serotonin 5-HT2A receptor.[1][3]

-

Protein Kinases: The 2-aminothiazole core is a common scaffold in numerous kinase inhibitors.[4][5] Given the role of kinases in a multitude of cellular signaling pathways, this compound could potentially modulate the activity of one or more kinases.

-

Tubulin: Some thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.

For the purpose of this guide, we will focus on the serotonin 5-HT2A receptor as a primary hypothetical target for 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine due to the strong evidence linking the 2,5-dimethoxyphenyl moiety to this receptor family.

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico strategy to investigate the interaction of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine with a selected protein target and to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Detailed Methodologies for Key In Silico Experiments

Objective: To predict the preferred binding mode and estimate the binding affinity of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine to the active site of its putative protein target (e.g., serotonin 5-HT2A receptor).

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For the 5-HT2A receptor, a suitable structure would be one co-crystallized with a ligand (e.g., PDB ID: 6A93).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine using a molecular builder.

-

Assign appropriate atom types and partial charges.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Perform the docking calculation using software such as AutoDock, Glide, or GOLD.

-

Generate a set of possible binding poses for the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Select the most plausible binding pose based on the docking score and the nature of the interactions.

-

Objective: To assess the stability of the predicted protein-ligand complex and to study its dynamic behavior over time.

Protocol:

-

System Preparation:

-

Use the best-ranked pose from the molecular docking study as the starting structure for the protein-ligand complex.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field for the protein and the ligand (e.g., AMBER for the protein, GAFF for the ligand).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume and temperature) ensemble.

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under NPT (constant pressure and temperature) ensemble.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex.

-

Calculate root-mean-square deviation (RMSD) to monitor the conformational changes of the protein and the ligand.

-

Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Study the persistence of key protein-ligand interactions observed in the docking pose.

-

Objective: To computationally estimate the pharmacokinetic and toxicological properties of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.

Protocol:

-

Input:

-

Use the 2D or 3D structure of the compound as input for the prediction software (e.g., SwissADME, admetSAR, Discovery Studio).

-

-

Property Prediction:

-

Absorption: Predict properties such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Excretion: Predict renal clearance.

-

Toxicity: Predict potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

-

-

Analysis:

-

Evaluate the predicted ADMET profile to identify potential liabilities of the compound.

-

Quantitative Data from Related Compounds

Table 2: Biological Activity of Structurally Related Thiazole Derivatives

| Compound | Target | Assay | IC50 / Ki (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Tubulin | Antiproliferative (SGC-7901 cells) | 0.36 | [6] |

| 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | Tubulin | Tubulin Polymerization Inhibition | 3.2 | [7] |

| 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivative (3b) | Tubulin | Antiproliferative (HeLa cells) | 0.0024 | |

| Thiazole derivative (1g) | CK2 Kinase | Kinase Inhibition | 1.9 | [8] |

| Thiazole derivative (1g) | GSK3β Kinase | Kinase Inhibition | 0.67 | [8] |

Experimental Protocols for In Vitro Validation

The predictions from in silico models should be validated through experimental assays. The following are standard protocols for assays relevant to the potential biological activities of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Objective: To determine the inhibitory activity of the compound against a specific protein kinase.

Protocol:

-

Reagents:

-

Recombinant kinase enzyme.

-

Kinase-specific substrate peptide.

-

ATP.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis:

Objective: To evaluate the antioxidant potential of the compound.

Protocol:

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound dissolved in methanol or DMSO.

-

Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for the 5-HT2A receptor, a potential target of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico modeling of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. By following the outlined workflow, researchers can systematically evaluate the potential of this compound as a therapeutic agent. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction, followed by experimental validation, represents a robust strategy for modern drug discovery and development. The information and protocols presented herein are intended to facilitate the rational design and optimization of novel 2-aminothiazole derivatives with improved efficacy and safety profiles.

References

- 1. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. audreyli.com [audreyli.com]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. Protein-Ligand Complex [mdtutorials.com]

- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 12. youtube.com [youtube.com]

- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive starting point for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic amine of interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. This application note outlines a proposed RP-HPLC method, sample preparation protocols, and a comprehensive validation strategy based on established analytical principles for similar amine-containing aromatic compounds.

Proposed HPLC Method

A reversed-phase HPLC method is recommended for the analysis of this moderately polar compound. The following conditions are suggested as a starting point for method development and optimization.

Table 1: Proposed Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector | Standard equipment for pharmaceutical analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase for a wide range of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape for the basic amine group. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common organic solvent providing good separation efficiency. |

| Gradient | 10-90% B over 15 minutes, then 5 min hold | A broad gradient is a good starting point to ensure elution of the analyte and any impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan | Aromatic compounds typically absorb at 254 nm; DAD allows for spectral analysis. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | Mobile Phase A/B (50:50) or Acetonitrile/Water (50:50) | To ensure sample solvent is compatible with the mobile phase. |

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with the diluent.

Working Standard Solutions (e.g., 1-100 µg/mL):

-

Prepare a series of dilutions from the stock solution using the diluent to construct a calibration curve.

Sample Preparation:

-

Accurately weigh the sample containing 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

-

Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

HPLC System Setup and Analysis

-

Set up the HPLC system according to the parameters in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in the samples from the calibration curve.

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Table 2: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and free from interference from the blank and placebo. Peak purity analysis by DAD is recommended. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days/analysts/instruments. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |

Visualizations

Caption: Experimental workflow for the HPLC analysis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Caption: Logical relationships of key HPLC method validation parameters as per ICH guidelines.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antiproliferative Activity of a Structural Analog

The following table summarizes the in vitro antiproliferative activity of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| SGC-7901 | Gastric Carcinoma | 0.36 |

| MGC-803 | Gastric Carcinoma | 0.86 |

| BGC-823 | Gastric Carcinoma | 0.54 |

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this class of thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.

Caption: Hypothesized signaling pathway of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine analogs.